2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane
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Overview
Description
2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a bromine atom and an isopropyl group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane typically involves the bromination of 4-propan-2-ylphenol followed by the formation of the dioxolane ring. The bromination reaction is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 2-bromo-4-propan-2-ylphenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the 1,3-dioxolane ring. This reaction is typically conducted under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 2-(2-amino-4-propan-2-ylphenyl)-1,3-dioxolane, 2-(2-thio-4-propan-2-ylphenyl)-1,3-dioxolane, and 2-(2-alkoxy-4-propan-2-ylphenyl)-1,3-dioxolane.
Oxidation Reactions: Products include 2-(2-bromo-4-acetylphenyl)-1,3-dioxolane and 2-(2-bromo-4-carboxyphenyl)-1,3-dioxolane.
Reduction Reactions: The major product is 2-(2-hydro-4-propan-2-ylphenyl)-1,3-dioxolane.
Scientific Research Applications
2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolane ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-isopropylphenol: Similar structure but lacks the dioxolane ring.
2-Bromo-4-tert-butylphenol: Similar structure with a tert-butyl group instead of an isopropyl group.
2-Chloro-4-propan-2-ylphenyl-1,3-dioxolane: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
2-(2-Bromo-4-propan-2-ylphenyl)-1,3-dioxolane is unique due to the presence of both the bromine atom and the dioxolane ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8(2)9-3-4-10(11(13)7-9)12-14-5-6-15-12/h3-4,7-8,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIZBIKMQGUEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C2OCCO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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